molecular formula C20H26N2O3 B1385031 N-(5-Amino-2-methoxyphenyl)-2-(hexyloxy)benzamide CAS No. 1020055-47-3

N-(5-Amino-2-methoxyphenyl)-2-(hexyloxy)benzamide

Cat. No. B1385031
CAS RN: 1020055-47-3
M. Wt: 342.4 g/mol
InChI Key: JFMLOMIGFNEXEM-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methoxyphenyl)-2-(hexyloxy)benzamide, often referred to as NAMHB, is a synthetic compound used in a variety of scientific research applications. It is a member of the class of compounds known as amide derivatives, which are derivatives of amides. NAMHB is a colorless, crystalline solid with a melting point of 68°C and a solubility of 0.1 g/mL in water. It is also soluble in methanol, ethanol, and dimethyl sulfoxide (DMSO).

Scientific Research Applications

Polymorphic Characterization

  • Research Context: The study of polymorphs is essential in pharmaceuticals for understanding different crystalline forms of a compound. A related compound, 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide, has been characterized for its polymorphic forms, which could provide insights into similar studies for N-(5-Amino-2-methoxyphenyl)-2-(hexyloxy)benzamide (Yanagi et al., 2000).

Antimicrobial Potential

  • Research Context: N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide derivatives have shown notable antibacterial and antifungal activities. This suggests potential antimicrobial applications for structurally related compounds like N-(5-Amino-2-methoxyphenyl)-2-(hexyloxy)benzamide (Ertan et al., 2007).

Radioactive Tracers in Melanoma

  • Research Context: Radioiodinated N-(dialkylaminoalkyl)benzamides have been utilized for melanoma imaging. Similar compounds, including N-(5-Amino-2-methoxyphenyl)-2-(hexyloxy)benzamide, may have potential applications in imaging or therapy for melanoma (Eisenhut et al., 2000).

Antioxidant Properties

  • Research Context: Compounds like 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide have demonstrated antioxidant properties, indicating a possible research avenue for N-(5-Amino-2-methoxyphenyl)-2-(hexyloxy)benzamide in studying oxidative stress and related disorders (Demir et al., 2015).

Bioanalytical Method Development

  • Research Context: Development of bioanalytical methods for compounds like 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is crucial for pharmacokinetic studies, which could be analogous for N-(5-Amino-2-methoxyphenyl)-2-(hexyloxy)benzamide (Zalavadia, 2016).

properties

IUPAC Name

N-(5-amino-2-methoxyphenyl)-2-hexoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3/c1-3-4-5-8-13-25-18-10-7-6-9-16(18)20(23)22-17-14-15(21)11-12-19(17)24-2/h6-7,9-12,14H,3-5,8,13,21H2,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMLOMIGFNEXEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Amino-2-methoxyphenyl)-2-(hexyloxy)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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